
Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 2-hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)-2-oxopropanoate.
Reduction: 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups on the aromatic ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The ester moiety can undergo hydrolysis to release the active acid form, which may interact with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate: Similar structure with a different substitution pattern on the aromatic ring.
Ethyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(3,5-dimethoxyphenyl)-2-oxopropanoate: Oxidized form of the compound.
Uniqueness
Methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
methyl 3-(3,5-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-4-8(5-10(7-9)16-2)6-11(13)12(14)17-3/h4-5,7,11,13H,6H2,1-3H3 |
Clé InChI |
BBAQCVAICZHOLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CC(C(=O)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


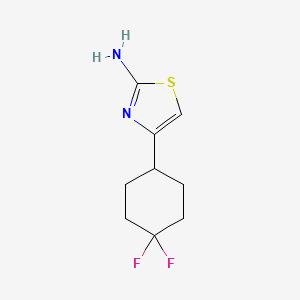

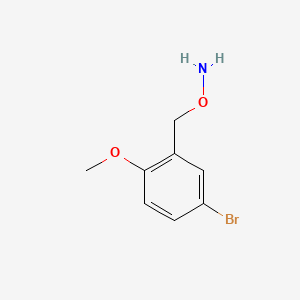
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)

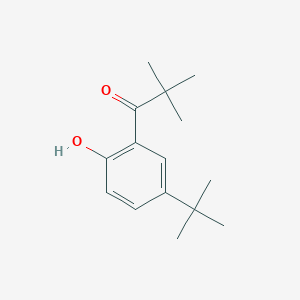
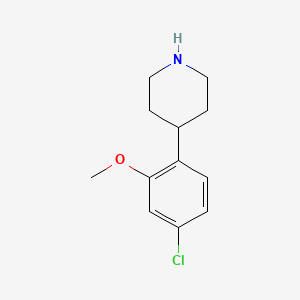
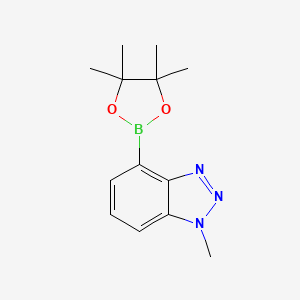





![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
